molecular formula C15H14N4O5 B11431190 1,3-dimethyl-5-(3-nitrophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione

1,3-dimethyl-5-(3-nitrophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione

Cat. No.: B11431190
M. Wt: 330.30 g/mol
InChI Key: OKOZCONOOMJAQR-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-(3-nitrophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a nitrophenyl group and a trione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-(3-nitrophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione typically involves a multi-step process. One common method includes the condensation of 3-nitrobenzaldehyde with 1,3-dimethylbarbituric acid in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-(3-nitrophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted nitrophenyl derivatives.

Scientific Research Applications

1,3-dimethyl-5-(3-nitrophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-(3-nitrophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes involved in microbial or cancer cell proliferation. The nitrophenyl group can interact with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound’s ability to undergo redox reactions can contribute to its biological effects by generating reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione: Lacks the nitro group, resulting in different reactivity and biological activity.

    1,3-dimethyl-5-(4-nitrophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione: Similar structure but with the nitro group in a different position, affecting its chemical and biological properties.

Uniqueness

1,3-dimethyl-5-(3-nitrophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione is unique due to the specific positioning of the nitro group, which influences its reactivity and potential applications. The combination of the nitrophenyl group with the pyrido[2,3-d]pyrimidine core provides a distinct set of chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C15H14N4O5

Molecular Weight

330.30 g/mol

IUPAC Name

1,3-dimethyl-5-(3-nitrophenyl)-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-2,4,7-trione

InChI

InChI=1S/C15H14N4O5/c1-17-13-12(14(21)18(2)15(17)22)10(7-11(20)16-13)8-4-3-5-9(6-8)19(23)24/h3-6,10H,7H2,1-2H3,(H,16,20)

InChI Key

OKOZCONOOMJAQR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N(C1=O)C

Origin of Product

United States

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